Insulin aspart is produced using recombinant DNA technology, specifically through the fermentation of genetically modified Saccharomyces cerevisiae yeast. This method allows for the production of insulin aspart without post-translational modifications that are typically seen in mammalian systems, thus ensuring a consistent product .
Insulin aspart falls under the category of rapid-acting insulins. It is classified based on its pharmacokinetic properties, which include a quick onset of action, typically within 15 minutes post-injection, and a duration of action lasting approximately 3 to 5 hours. This makes it particularly effective for controlling postprandial blood glucose levels when taken before meals .
The synthesis of insulin aspart involves several key steps:
The process is optimized to ensure high yield and activity of the final product while minimizing degradation and formation of inactive aggregates. The critical parameters include pH, temperature, and ionic strength during renaturation, which significantly affect the protein's folding efficiency and functionality .
Insulin aspart undergoes several biochemical reactions upon administration:
The pharmacodynamics involve complex interactions at the cellular level that lead to metabolic changes, including increased lipogenesis and protein synthesis while inhibiting lipolysis and proteolysis .
The mechanism by which insulin aspart exerts its effects involves several key processes:
Clinical studies indicate that insulin aspart achieves significant reductions in postprandial blood glucose levels compared to regular human insulin, making it suitable for mealtime use .
Relevant data from stability studies indicate that insulin aspart retains its efficacy over its shelf life when stored correctly .
Insulin aspart is primarily used in clinical settings for:
Additionally, ongoing research explores its use in combination therapies with other antidiabetic agents for enhanced glycemic control .
Insulin aspart is a rapid-acting insulin analog engineered through a single amino acid substitution at position B28, where proline is replaced with aspartic acid (AspB28). This modification introduces a negatively charged carboxyl group, disrupting hydrophobic interactions at the dimer interface that are critical for oligomer stability in endogenous human insulin. The native proline at B28 facilitates van der Waals contacts with glycine at B23, stabilizing dimer formation. AspB28 creates electrostatic repulsion and steric hindrance, reducing dimer stability by 20–30% compared to human insulin [7] [4].
In pharmaceutical formulations, insulin aspart exists in a hexameric state stabilized by zinc ions and phenolic excipients (e.g., phenol or m-cresol). X-ray crystallography (PDB ID: 4GBN) reveals a T3R3 conformation, where each zinc ion coordinates three histidine residues (HisB10) within trimers. The AspB28 substitution does not alter zinc binding but accelerates hexamer dissociation into monomers post-injection due to weakened dimer stability [7] [8]. This structural shift enables rapid absorption into the bloodstream.
Table 1: Key Structural Features of Insulin Aspart
Property | Human Insulin | Insulin Aspart | Functional Impact |
---|---|---|---|
B28 Amino Acid | Proline | Aspartic Acid | Reduces dimer stability via charge repulsion |
Hexamer Dissociation Rate | 0.5/min | 2.1/min | Faster monomer availability |
Tmax (subcutaneous) | 120 min | 40–50 min | Earlier peak action |
Insulin aspart is synthesized via recombinant DNA technology in the yeast Saccharomyces cerevisiae. The production process involves:
Table 2: Recombinant Production Steps and Parameters
Step | Key Parameters | Purpose |
---|---|---|
Fermentation | pH 6.0, 30°C, fed-batch glucose | Biomass and precursor accumulation |
Enzymatic Conversion | Trypsin: 1:100 (w/w), 4°C, 24h | Precursor cleavage |
Chromatography | SP Sepharose, NaCl gradient elution | High-purity isolation |
Insulin aspart’s pharmacokinetic and pharmacodynamic profiles differ markedly from endogenous human insulin due to its accelerated dissociation kinetics:
The fast-acting insulin aspart (Fiasp®) formulation includes two critical excipients enhancing stability and absorption:
Table 3: Excipient Functions in Fast-Acting Insulin Aspart
Excipient | Concentration | Mechanism | Impact on Insulin Aspart |
---|---|---|---|
Niacinamide | 170 mM | Hydrotropic monomerization + vasodilation | Doubles early exposure (AUC0–30min) |
L-Arginine | 20 mM | Aggregation inhibition | Ensures ≥24-month shelf stability |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: